molecular formula C18H12O B13804822 3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene CAS No. 69795-73-9

3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene

Cat. No.: B13804822
CAS No.: 69795-73-9
M. Wt: 244.3 g/mol
InChI Key: PRQSBOQMCBPXTR-UHFFFAOYSA-N
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Description

3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12O It is a derivative of cyclopenta(cd)pyrene, characterized by the presence of a hydroxyl group at the 3rd position and a dihydro group at the 3,4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and pyrene derivatives, followed by hydroxylation at the 3rd position. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form, removing the double bonds.

    Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized PAH derivatives.

    Reduction: Fully saturated cyclopenta(cd)pyrene derivatives.

    Substitution: Various substituted cyclopenta(cd)pyrene compounds depending on the reagents used.

Scientific Research Applications

3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of cancer research due to its structural similarity to other bioactive PAHs.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding to specific sites on proteins and other biomolecules. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes depending on the context of its use.

Comparison with Similar Compounds

    Cyclopenta(cd)pyrene: The parent compound without the hydroxyl and dihydro modifications.

    3,4-Dihydrocyclopenta(cd)pyrene: Lacks the hydroxyl group but retains the dihydro structure.

    3-Hydroxycyclopenta(cd)pyrene: Contains the hydroxyl group but lacks the dihydro structure.

Uniqueness: 3-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene is unique due to the combination of the hydroxyl and dihydro groups, which confer distinct chemical and biological properties

Properties

CAS No.

69795-73-9

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-3-ol

InChI

InChI=1S/C18H12O/c19-15-9-13-8-12-3-1-2-10-4-5-11-6-7-14(15)17(13)18(11)16(10)12/h1-8,15,19H,9H2

InChI Key

PRQSBOQMCBPXTR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C3C1=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

Origin of Product

United States

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